O-(Trimethylsilyl)hydroxylamine

Description

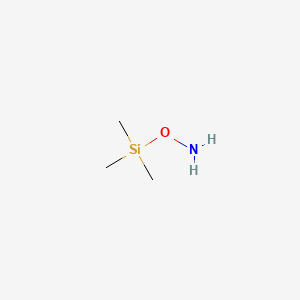

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-trimethylsilylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NOSi/c1-6(2,3)5-4/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHNNJSMVVESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370436 | |

| Record name | O-(Trimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22737-36-6 | |

| Record name | O-(Trimethylsilyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(Trimethylsilyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Trimethylsilyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-(Trimethylsilyl)hydroxylamine from Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of O-(Trimethylsilyl)hydroxylamine, a versatile reagent in organic chemistry, with a focus on its preparation from hydroxylamine (B1172632) precursors. This document details the underlying chemical principles, offers a step-by-step experimental protocol, and presents relevant quantitative data.

Introduction

This compound, also known as aminoxytrimethylsilane, is an important synthetic intermediate utilized in the preparation of a variety of organic compounds, most notably oximes and their derivatives. Its ability to introduce the aminoxy moiety under mild conditions makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The trimethylsilyl (B98337) group serves as a protecting group for the hydroxyl functionality of hydroxylamine, modulating its reactivity and improving its solubility in organic solvents.

Synthetic Routes from Hydroxylamine

The primary route for the synthesis of this compound involves the reaction of a hydroxylamine salt, typically hydroxylamine hydrochloride or hydroxylamine sulfate (B86663), with a suitable silylating agent. The choice of silylating agent and reaction conditions is crucial to favor the formation of the O-silylated product over the N-silylated or bis-silylated byproducts.

Commonly employed silylating agents include chlorotrimethylsilane (B32843) (TMSCl) and hexamethyldisilazane (B44280) (HMDS). The reaction generally requires a base to neutralize the acid generated from the hydroxylamine salt and the silylating agent.

Reaction with Hexamethyldisilazane (HMDS)

A prevalent and efficient method for the preparation of this compound involves the reaction of hydroxylamine hydrochloride with hexamethyldisilazane. This reaction is advantageous as the only byproducts are ammonia (B1221849) and ammonium (B1175870) chloride, which can be readily removed.

The overall reaction can be represented as follows:

2 NH₂OH·HCl + (CH₃)₃SiNHSi(CH₃)₃ → 2 (CH₃)₃SiONH₂ + NH₄Cl + NH₃

This reaction is typically carried out in an inert solvent, and the progress can be monitored by the evolution of ammonia gas.

Experimental Protocol

The following protocol details a representative synthesis of this compound from hydroxylamine hydrochloride and hexamethyldisilazane.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)

-

Inert solvent (e.g., Dichloromethane, Diethyl ether)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend hydroxylamine hydrochloride in an inert solvent.

-

Addition of HMDS: Slowly add hexamethyldisilazane to the suspension at room temperature with vigorous stirring. An exothermic reaction may be observed, and the evolution of ammonia gas will commence.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the evolution of ammonia ceases. The reaction progress can be monitored by testing the evolved gas with moist pH paper.

-

Work-up: Cool the reaction mixture to room temperature. A solid precipitate of ammonium chloride will be present. Filter the mixture to remove the solid.

-

Purification: Wash the filtrate with a minimal amount of cold water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | Hydroxylamine Hydrochloride |

| Silylating Agent | Hexamethyldisilazane |

| Molar Ratio (Hydroxylamine HCl : HMDS) | 2 : 1 |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

| Boiling Point of Product | 98-100 °C |

| Density of Product | 0.86 g/mL at 25 °C |

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating dry hydroxylamine salts.

-

Hexamethyldisilazane is flammable and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction evolves ammonia gas, which is toxic and has a strong odor. Ensure the reaction is performed in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound from hydroxylamine hydrochloride and hexamethyldisilazane is a reliable and efficient method for producing this valuable synthetic reagent. By following the detailed protocol and adhering to safety precautions, researchers can consistently obtain high yields of the desired product. The versatility of this compound in organic synthesis underscores its importance in the development of new chemical entities for various applications, including drug discovery.

An In-depth Technical Guide to O-(Trimethylsilyl)hydroxylamine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(Trimethylsilyl)hydroxylamine (TMSONH₂) is a versatile reagent in organic synthesis, valued for its role as a nucleophile, a protecting group, and a precursor to various functional groups. Its unique combination of a reactive hydroxylamine (B1172632) moiety and a labile trimethylsilyl (B98337) group allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its key reactions with detailed experimental insights, and its applications, particularly in the context of drug discovery and development.

Physical and Chemical Properties

This compound is a flammable and corrosive liquid that requires careful handling.[1][2] It is advisable to store it under refrigerated conditions (2-8°C) to ensure its stability.[1][2] While specific quantitative data on its solubility in a wide array of organic solvents is not extensively documented in publicly available literature, its structural characteristics suggest miscibility with a range of polar organic solvents. As a hydroxylamine derivative, it is likely susceptible to oxidation and hydrolysis, especially in the presence of moisture, acids, or bases.

A summary of its key physical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 22737-36-6 | [1][2] |

| Molecular Formula | C₃H₁₁NOSi | [1][2] |

| Molecular Weight | 105.21 g/mol | [1][2] |

| Boiling Point | 98-100 °C | [1][2] |

| Density | 0.86 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.405 | [1][2] |

Key Chemical Reactions and Methodologies

This compound participates in several important synthetic transformations. The following sections detail the mechanisms and provide insights into the experimental protocols for its most common applications.

Formation of O-Trimethylsilyl Oximes from Aldehydes and Ketones

One of the primary applications of this compound is its reaction with aldehydes and ketones to form O-trimethylsilyl oximes. This reaction is a nucleophilic addition to the carbonyl group, followed by elimination of water. The resulting oximes are valuable intermediates in organic synthesis.

Experimental Protocol: General Procedure for the Synthesis of O-Trimethylsilyl Oximes

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone in an anhydrous solvent such as dichloromethane (B109758) or tetrahydrofuran.

-

Addition of Reagent: Add this compound (typically 1.0 to 1.2 equivalents) to the solution.

-

Reaction Conditions: The reaction is often carried out at room temperature and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the carbonyl compound. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent. The crude product can then be purified by distillation or column chromatography on silica (B1680970) gel to yield the pure O-trimethylsilyl oxime.

Caption: Reaction workflow for the formation of O-trimethylsilyl oximes.

Synthesis of α-Branched Amines via Reaction with Nitrones

This compound serves as a key intermediate in the synthesis of α-branched amines through the nucleophilic addition of organozinc halides to nitrones, a reaction often promoted by trimethylsilyl chloride. In this process, the trimethylsilyl group acts as a hydroxylamine protecting group.

Experimental Protocol: General Procedure for the Synthesis of α-Branched Amines

-

Formation of the Organozinc Reagent: Prepare the organozinc halide in a suitable anhydrous solvent like THF.

-

Reaction with Nitrone: In a separate flame-dried flask under an inert atmosphere, dissolve the nitrone and trimethylsilyl chloride in an anhydrous solvent.

-

Nucleophilic Addition: Add the freshly prepared organozinc reagent to the nitrone solution at a low temperature (e.g., -78 °C).

-

Formation of the O-silylated Hydroxylamine: The reaction proceeds via the formation of an this compound derivative as an intermediate.

-

Workup and Purification: The reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent. The α-branched amine can be isolated and purified using standard techniques such as column chromatography.

Caption: Workflow for the synthesis of α-branched amines.

Applications in Drug Development

The unique reactivity of this compound makes it a valuable tool in drug discovery and development.

Use as a Versatile Linker

Hydroxylamine derivatives are employed as linkers to conjugate molecules to various substrates. For instance, they have been used to attach peptidoglycan fragments to surfaces for studying interactions with immune receptors.[3] This approach is relevant to the development of probes for understanding host-pathogen interactions and for the design of novel immunomodulatory agents. The amine functionality introduced by the hydroxylamine linker can be further modified, for example, through NHS chemistry, to attach fluorophores or other tags for biological assays.[3]

Synthesis of Bioactive Molecules

This compound and related silyl-protected hydroxylamines are utilized in the synthesis of complex bioactive molecules. For example, silylation is a common strategy to protect hydroxyl groups during the synthesis of cephalosporin (B10832234) analogues, a major class of β-lactam antibiotics. While direct use of this compound in this specific context is not explicitly detailed in the provided search results, the principle of silyl (B83357) protection of hydroxylamine-related functionalities is a key concept in the synthesis of such complex structures.

Synthesis and Purification of this compound

While detailed, step-by-step industrial synthesis protocols are often proprietary, the laboratory-scale synthesis of this compound can be conceptualized based on the silylation of hydroxylamine.

Conceptual Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with hydroxylamine hydrochloride and a suitable anhydrous solvent (e.g., diethyl ether or THF).

-

Base Addition: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to neutralize the hydrochloride and generate free hydroxylamine in situ.

-

Silylation: Trimethylsilyl chloride is added dropwise to the stirred suspension at a controlled temperature (often starting at 0 °C and then allowing it to warm to room temperature). The reaction is typically exothermic.

-

Workup: After the reaction is complete, the precipitated triethylammonium (B8662869) chloride is removed by filtration under an inert atmosphere.

-

Purification: The filtrate, containing this compound, is then purified by fractional distillation under reduced pressure to obtain the pure product. Careful control of the distillation parameters is crucial to separate the product from any remaining starting materials and byproducts.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable and versatile reagent with significant applications in organic synthesis and drug development. Its ability to readily form O-trimethylsilyl oximes, act as a protected hydroxylamine in the synthesis of complex amines, and serve as a linker for bioconjugation highlights its importance for researchers and scientists. A thorough understanding of its physical and chemical properties, coupled with careful handling and appropriate experimental protocols, is essential for its effective and safe utilization in the laboratory. The methodologies and workflows presented in this guide provide a solid foundation for harnessing the synthetic potential of this important chemical intermediate.

References

An In-depth Technical Guide to O-(Trimethylsilyl)hydroxylamine

CAS Number: 22737-36-6 Synonyms: Aminoxytrimethylsilane, TMSONH₂

This technical guide provides a comprehensive overview of O-(Trimethylsilyl)hydroxylamine, a versatile O-substituted hydroxylamine (B1172632) reagent. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details the compound's physicochemical properties, safety information, key synthetic applications, and representative experimental protocols.

Physicochemical and Spectroscopic Data

This compound is a colorless to nearly colorless liquid, notable for the protective trimethylsilyl (B98337) group on the hydroxylamine oxygen. This silylation enhances its utility in various organic transformations compared to unprotected hydroxylamine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 22737-36-6 | [1] |

| Molecular Formula | C₃H₁₁NOSi | |

| Molecular Weight | 105.21 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 98-100 °C | [1] |

| Density | 0.86 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.405 | [1] |

| Flash Point | 12 °C (53.6 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | AEKHNNJSMVVESS-UHFFFAOYSA-N | [1] |

| SMILES | C--INVALID-LINK--(C)ON |[1] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is highly flammable and corrosive. Adherence to appropriate safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Reference(s) |

|---|---|---|---|

| Pictograms | GHS02, GHS05 | Flame, Corrosion | |

| Signal Word | Danger | [1] | |

| Hazard Statements | H225 | Highly flammable liquid and vapor. | [1] |

| H314 | Causes severe skin burns and eye damage. | [1] | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| Hazard Classifications | Flam. Liq. 2; Skin Corr. 1B | Flammable Liquid Category 2; Skin Corrosion Category 1B | [1] |

| Required PPE | | Faceshields, Goggles, Gloves, ABEK (EN14387) respirator filter |[1] |

Key Applications and Reactions

This compound is a key reagent in several important synthetic transformations. Its primary utility lies in its role as a protected hydroxylamine, enabling reactions that might otherwise be complicated by the dual nucleophilicity of the parent compound.

Synthesis of O-Trimethylsilyl Oxime Ethers

A principal application is the reaction with aldehydes and ketones to form O-trimethylsilyl oxime ethers. These products are stable intermediates that can be used in further synthetic steps, such as chemoselective additions of organometallic reagents.

References

An In-depth Technical Guide to the Mechanism of Action of O-(Trimethylsilyl)hydroxylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

O-(Trimethylsilyl)hydroxylamine (TMSHA) is a versatile and highly reactive reagent in modern organic synthesis. Its unique properties as a stable, silyl-protected hydroxylamine (B1172632) derivative make it an invaluable tool for the efficient formation of O-trimethylsilyl oximes, the synthesis of nitriles from aldehydes, and as a precursor in amination reactions. This technical guide provides a comprehensive overview of the core mechanisms of action of TMSHA, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity and Mechanism: Formation of O-Trimethylsilyl Oximes

The primary and most fundamental reaction of this compound is its condensation with carbonyl compounds (aldehydes and ketones) to afford O-trimethylsilyl oxime ethers. This transformation serves as a cornerstone for many of its subsequent applications.

Mechanism of Action:

The reaction proceeds via a nucleophilic addition of the nitrogen atom of TMSHA to the electrophilic carbonyl carbon. This initial attack forms a tetrahedral intermediate. Subsequent elimination of a trimethylsilanol (B90980) molecule, facilitated by an intramolecular proton transfer, leads to the formation of the stable O-trimethylsilyl oxime. The trimethylsilyl (B98337) group acts as a protecting group for the hydroxylamine oxygen, enhancing the stability and often the volatility of the resulting oxime, which can be advantageous for purification and characterization.

O-(Trimethylsilyl)hydroxylamine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(Trimethylsilyl)hydroxylamine (TMSHA) is a versatile reagent and intermediate in organic synthesis. Its utility is derived from the presence of both a reactive hydroxylamine (B1172632) moiety and a protective trimethylsilyl (B98337) group. However, the inherent reactivity of these functional groups also dictates the compound's stability and necessitates specific storage and handling protocols. This technical guide provides an in-depth analysis of the stability of this compound, outlining its primary degradation pathways, recommended storage conditions, and methodologies for stability assessment.

Chemical Stability and Degradation Pathways

The stability of this compound is principally influenced by its susceptibility to hydrolysis and thermal decomposition. The presence of the labile Si-O bond and the energetic N-O bond are the primary determinants of its reactivity.

Hydrolytic Instability

The trimethylsilyl group is readily cleaved by water, making hydrolysis the most significant degradation pathway for TMSHA under ambient conditions. This reaction is catalyzed by both acids and bases.

-

Mechanism: The hydrolysis proceeds via nucleophilic attack of a water molecule on the silicon atom, leading to the cleavage of the silicon-oxygen bond. This process regenerates hydroxylamine and forms trimethylsilanol (B90980) ((CH₃)₃SiOH). Trimethylsilanol is unstable and readily condenses to form the more stable hexamethyldisiloxane (B120664) ((CH₃)₃Si)₂O.

The overall hydrolytic degradation can be summarized as follows:

2 (CH₃)₃SiONH₂ + H₂O → 2 NH₂OH + ((CH₃)₃Si)₂O

Caption: Hydrolytic degradation pathway of this compound.

Thermal Decomposition

Elevated temperatures can induce the decomposition of this compound. While specific studies on TMSHA are limited, the degradation is expected to involve the hydroxylamine moiety. Theoretical studies on hydroxylamine suggest that a key initial step in its thermal decomposition is a bimolecular isomerization to ammonia (B1221849) oxide, a process that is more favorable in solution.

Further decomposition of the hydroxylamine portion can lead to the formation of various nitrogen-containing species, including ammonia, nitrogen gas, and water. The trimethylsilyl group may undergo rearrangements or decomposition to form silanes and other silicon-containing byproducts at higher temperatures.

Caption: Inferred thermal decomposition pathway of this compound.

Recommended Storage and Handling

To ensure the integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigeration)[1][2] | To minimize thermal decomposition and slow down potential side reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent hydrolysis by excluding atmospheric moisture. |

| Container | Tightly sealed, dry glass container | To prevent moisture ingress and avoid potential reactions with other materials. |

| Light | Protect from light | To prevent potential photolytic degradation. |

Handling Precautions

-

Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of vapors.

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handle under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent exposure to moisture and air.

-

Avoid contact with incompatible materials, such as strong oxidizing agents, acids, and bases.

-

Keep away from heat, sparks, and open flames. this compound is flammable.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound should assess its degradation under various conditions. The following is a generalized protocol based on accelerated stability testing principles for moisture-sensitive compounds.

Accelerated Stability Study Protocol

Objective: To determine the degradation kinetics of this compound under accelerated temperature and humidity conditions.

Materials:

-

This compound

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Controlled environment chambers (temperature and humidity control)

-

Analytical instrumentation (GC-MS or ¹H NMR)

Procedure:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in the chosen anhydrous solvent.

-

Stress Conditions: Aliquot the solutions into vials and expose them to a matrix of elevated temperatures (e.g., 25°C, 40°C, 50°C) and relative humidity levels (e.g., 50% RH, 75% RH).

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove vials from each stress condition.

-

Sample Analysis: Immediately analyze the samples to quantify the remaining this compound and identify any degradation products.

-

GC-MS Analysis: Derivatize the sample if necessary to ensure volatility and analyze by GC-MS. Monitor for the parent peak and the appearance of new peaks corresponding to degradation products.

-

¹H NMR Analysis: Analyze the sample directly. Monitor the disappearance of characteristic peaks of the parent compound and the appearance of new signals from degradation products.

-

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation rate constants and use the Arrhenius equation to extrapolate the shelf life under recommended storage conditions.

Caption: General workflow for an accelerated stability study of TMSHA.

Conclusion

This compound is a valuable synthetic tool whose utility is intrinsically linked to its stability. Its primary degradation pathways are hydrolysis and, to a lesser extent, thermal decomposition. Strict adherence to storage conditions, including refrigeration, exclusion of moisture and air, and protection from light, is paramount to preserving its integrity. For researchers and professionals in drug development, a thorough understanding of these stability characteristics is crucial for the successful application of this reagent and for ensuring the quality and reproducibility of synthetic processes. The implementation of systematic stability studies, as outlined in this guide, will provide the necessary data to establish appropriate handling procedures and shelf-life for this compound in various applications.

References

O-(Trimethylsilyl)hydroxylamine: A Technical Guide to Its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(Trimethylsilyl)hydroxylamine (TMSHA) is an O-substituted hydroxylamine (B1172632) that serves as a versatile reagent in organic synthesis, primarily as a stable, lipophilic source of hydroxylamine.[1][2][3] Its application in the formation of oximes from aldehydes and ketones is well-documented.[4][5] However, the inherent lability of the trimethylsilyl (B98337) (TMS) group and the instability of the parent hydroxylamine molecule necessitate a thorough understanding of TMSHA's degradation pathways for its proper handling, storage, and application, particularly in the context of drug development where impurity profiling is critical.[6][7] This technical guide provides a comprehensive overview of the known and potential degradation products of this compound, supported by inferred pathways from the chemistry of analogous compounds.

Chemical Stability and Primary Degradation Pathways

The stability of this compound is principally governed by the susceptibility of the silicon-oxygen bond to cleavage. Two primary degradation pathways are of significant concern: hydrolysis and thermal decomposition.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound under ambient conditions, especially in the presence of moisture. The trimethylsilyl group is a well-known protecting group for hydroxyl functionalities, valued for its ease of removal under aqueous conditions.[3][8] The hydrolytic instability is exacerbated under both acidic and basic conditions.

The primary degradation products of hydrolysis are hydroxylamine and trimethylsilanol ((CH₃)₃SiOH) . Trimethylsilanol is an unstable intermediate that readily undergoes condensation to form the more stable hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) and water.

-

Reaction Scheme:

-

(CH₃)₃SiONH₂ + H₂O → NH₂OH + (CH₃)₃SiOH

-

2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

-

Thermal Degradation

At elevated temperatures, decomposition may lead to the formation of a variety of products, including:

-

Ammonia (NH₃)

-

Nitrogen (N₂)

-

Water (H₂O)

-

Various silicon-containing byproducts , including silicates, especially under oxidative conditions.

The safety data for analogous compounds suggests that thermal decomposition can lead to the release of hazardous vapors, including nitrogen oxides.

Quantitative Data on Degradation

To date, there is a lack of published quantitative data specifically detailing the degradation kinetics of this compound under various conditions. However, based on the well-established chemistry of trimethylsilyl ethers, a qualitative summary of its stability can be inferred.

| Condition | Stability | Primary Degradation Products | Secondary Degradation Products |

| Neutral Aqueous (pH 7) | Low | Hydroxylamine, Trimethylsilanol | Hexamethyldisiloxane |

| Acidic Aqueous (pH < 7) | Very Low | Hydroxylamine, Trimethylsilanol | Hexamethyldisiloxane |

| Basic Aqueous (pH > 7) | Very Low | Hydroxylamine, Trimethylsilanol | Hexamethyldisiloxane |

| Anhydrous, Inert Atmosphere | High | - | - |

| Elevated Temperature (>80°C) | Very Low | Hydroxylamine, Trimethylsilanol, Ammonia, Nitrogen | Hexamethyldisiloxane, Water, Nitrogen Oxides, Silicates |

| Exposure to Light (UV) | Likely Unstable | Data not available, but photodegradation is possible. | - |

Experimental Protocols for Degradation Analysis

The following are proposed experimental protocols for the systematic investigation of this compound degradation, adapted from methodologies used for similar silylated compounds.[8]

Protocol for Assessing Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

Organic extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Anhydrous sodium sulfate

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).

-

In a series of temperature-controlled vials, add a known amount of the stock solution to the buffered aqueous solutions at different pH values.

-

Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in designated vials by adding the organic extraction solvent and rapidly extracting the remaining this compound.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Analyze the organic extracts by HPLC to quantify the disappearance of the parent compound. The aqueous layer can be analyzed for the presence of hydroxylamine.

-

Alternatively, the organic extract can be analyzed by GC-MS to monitor the formation of hexamethyldisiloxane.

-

Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., half-life) at each pH.

Protocol for Assessing Thermal Stability

Objective: To identify the degradation products of this compound upon thermal stress.

Materials:

-

This compound

-

Sealed glass ampoules or vials

-

Oven or heating block

-

GC-MS system with a headspace sampler

-

Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer or FTIR

Procedure:

-

Place a known amount of this compound into several sealed glass ampoules under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the ampoules at various temperatures (e.g., 50°C, 80°C, 100°C) for a defined period.

-

After cooling, analyze the headspace of the ampoules using GC-MS to identify volatile degradation products.

-

Analyze the liquid residue by GC-MS (after appropriate dilution and derivatization if necessary) to identify less volatile degradation products.

-

For a more detailed analysis of the decomposition profile, perform TGA-MS or TGA-FTIR analysis on a sample of this compound to identify the evolved gases as a function of temperature.

Visualizations of Degradation Pathways and Workflows

Hydrolytic Degradation Pathway

Caption: Hydrolytic degradation of this compound.

Inferred Thermal Degradation Pathway

Caption: Inferred thermal degradation pathway of this compound.

Experimental Workflow for Hydrolytic Stability Analysis

Caption: Experimental workflow for hydrolytic stability assessment.

Signaling Pathways

There is currently no direct evidence in the scientific literature of specific signaling pathways being modulated by the degradation products of this compound in a pharmaceutical or drug development context. However, it is noteworthy that hydroxylamine is an intermediate in biological nitrification, a key process in the nitrogen cycle.[10] In this context, it is part of a metabolic pathway, but this is distinct from a signaling pathway in mammalian systems. The primary degradation products, hydroxylamine and hexamethyldisiloxane, would need to be evaluated for their own toxicological and pharmacological profiles in any drug development program.

Conclusion

The degradation of this compound is primarily driven by hydrolysis, leading to the formation of hydroxylamine and hexamethyldisiloxane. Thermal degradation is also a significant concern, likely proceeding through complex pathways to yield smaller molecules such as ammonia, nitrogen, and water, along with silicon-based byproducts. For researchers, scientists, and drug development professionals, a thorough understanding and experimental evaluation of the stability of this compound under process and storage conditions are crucial to ensure the quality, safety, and efficacy of any resulting chemical entities or pharmaceutical products. The provided experimental protocols offer a framework for conducting such stability-indicating studies.

References

- 1. msds.evonik.com [msds.evonik.com]

- 2. O-(三甲基硅基)羟胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. HYDROXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. emerypharma.com [emerypharma.com]

- 8. benchchem.com [benchchem.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Human Metabolome Database: Showing metabocard for Hydroxylamine (HMDB0003338) [hmdb.ca]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

O-(Trimethylsilyl)hydroxylamine: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for O-(Trimethylsilyl)hydroxylamine. These predictions are based on the analysis of its structural components and comparison with spectral data of similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 9H | (CH₃)₃Si- |

| ~5.5 | Broad Singlet | 2H | -NH₂ |

Note: The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration and may exchange with deuterium (B1214612) in deuterated solvents.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~0 | (CH₃)₃Si- |

Note: The silicon-bound methyl carbons are expected to have a chemical shift very close to the TMS reference.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 2960-2850 | Medium-Strong | C-H stretch (from Si-CH₃) |

| 1620-1560 | Medium | N-H bend (scissoring) |

| 1250 | Strong | Si-C stretch (symmetric deformation of Si-CH₃) |

| 950-850 | Strong | Si-O stretch |

| 840, 750 | Strong | Si-C rock (from Si-(CH₃)₃) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 105 | [M]⁺ (Molecular Ion) |

| 90 | [M - CH₃]⁺ |

| 75 | [(CH₃)₃Si]⁺ |

| 74 | [(CH₃)₂Si=O]⁺ |

| 59 | [(CH₃)₂SiH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectral data for this compound are provided below. These protocols are based on standard practices for the analysis of volatile and moisture-sensitive organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Due to the moisture sensitivity of this compound, all sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous deuterated solvents.

-

A suitable solvent is deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

-

In a glovebox or under a stream of inert gas, add approximately 5-10 mg of this compound to a dry NMR tube.

-

Add approximately 0.6 mL of the anhydrous deuterated solvent.

-

Cap the NMR tube securely.

2. ¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

3. ¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher.

-

Solvent: CDCl₃.

-

Reference: CDCl₃ at δ 77.16 ppm.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Given that this compound is a liquid, the simplest method is to acquire the spectrum of the neat liquid.

-

Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin film.

-

Alternatively, use a demountable liquid cell with a defined path length.

-

For volatile liquids, a sealed liquid cell is recommended.

2. FT-IR Acquisition Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Accessory: Transmission holder for salt plates or liquid cell.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Acquire a background spectrum of the clean, empty salt plates or cell before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).

2. GC-MS Acquisition Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-300.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical relationship in a typical application: monitoring oxime formation.

In-Depth Technical Guide to the Safe Handling of O-(Trimethylsilyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, detailed handling protocols, and emergency procedures for the use of O-(Trimethylsilyl)hydroxylamine (TMSHA) in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and the product's Safety Data Sheet (SDS).

Chemical Identification and Properties

This compound, also known as Aminoxytrimethylsilane, is a versatile reagent used in organic synthesis, particularly for the preparation of O-trimethylsilyl oxime ethers and as an intermediate in the synthesis of α-branched amines.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 22737-36-6 | [1][2] |

| Molecular Formula | C₃H₁₁NOSi | [3] |

| Molecular Weight | 105.21 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 98-100 °C | [1] |

| Density | 0.86 g/mL at 25 °C | [1] |

| Flash Point | 12 °C (53.6 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

| Refractive Index | n20/D 1.405 | [1] |

Hazard Identification and GHS Classification

TMSHA is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor.[1] |

| Skin Corrosion/Irritation | 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1] |

Precautionary Statements: [1]

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling TMSHA to prevent exposure.

| Body Part | Required PPE | Specifications |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and change immediately if contaminated. |

| Body | Laboratory coat | A flame-resistant lab coat should be worn. |

| Respiratory | Fume hood / Respirator | All handling should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[2] |

| Feet | Closed-toe shoes | Fully enclosed, chemical-resistant footwear is mandatory. |

Safe Handling and Storage

Handling:

-

Always work in a well-ventilated area, preferably a certified chemical fume hood.

-

Use non-sparking tools and explosion-proof equipment.

-

Keep containers tightly closed when not in use to prevent moisture ingress.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is 2-8°C.[1]

-

Store away from heat, sparks, open flames, and other ignition sources.

-

TMSHA is a flammable liquid and should be stored in a flammable liquids storage cabinet.[1]

Experimental Protocols

While this compound is used in various synthetic procedures, a common application is the formation of oximes from aldehydes and ketones. The following is a representative, detailed protocol adapted from a similar, well-documented procedure for the synthesis of acetophenone (B1666503) oxime. This protocol should be adapted and optimized for specific substrates and scales.

Representative Protocol: Synthesis of an O-Trimethylsilyl Oxime Ether

This protocol describes the reaction of a generic ketone with this compound.

Materials:

-

Ketone (e.g., Acetophenone)

-

This compound (TMSHA)

-

Anhydrous solvent (e.g., Methanol, Ethanol, or THF)

-

Pyridine (B92270) (optional, as a mild base/catalyst)

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone (1.0 eq) in the anhydrous solvent.

-

Addition of Reagents: Add this compound (1.1 - 1.5 eq) to the solution. If desired, a mild base such as pyridine (1.1 - 1.5 eq) can be added.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add deionized water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Quenching and Disposal:

-

Unreacted this compound should be quenched carefully. In a fume hood, slowly add the reagent to a stirred solution of a weak acid (e.g., dilute acetic acid) in an ice bath.

-

All waste containing TMSHA should be disposed of as hazardous waste according to institutional and local regulations.

Emergency Procedures

Spill Cleanup:

-

Evacuate non-essential personnel from the spill area.

-

Ensure adequate ventilation and eliminate all ignition sources.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Firefighting Measures:

-

Use dry chemical, foam, or carbon dioxide to extinguish fires. Do not use water as it may spread the fire.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Containers may explode when heated.

Visualizations

The following diagrams illustrate key workflows for handling and using this compound.

Caption: Workflow for the safe handling of this compound.

Caption: General experimental workflow for the synthesis of an O-trimethylsilyl oxime ether.

References

A Comprehensive Technical Guide to O-(Trimethylsilyl)hydroxylamine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of O-(Trimethylsilyl)hydroxylamine, a versatile reagent in organic synthesis. Delving into its discovery, historical development, and key experimental protocols, this document serves as a critical resource for professionals in research and drug development.

Introduction

This compound, with the chemical formula (CH₃)₃SiONH₂, is an O-substituted hydroxylamine (B1172632) that has found utility in a variety of chemical transformations. Its significance lies in the protective role of the trimethylsilyl (B98337) group, which modulates the reactivity of the hydroxylamine moiety, rendering it a valuable tool in the synthesis of complex organic molecules, including those with pharmaceutical importance. This guide will trace its origins, detail its synthesis, and present its physicochemical properties and spectroscopic data.

Discovery and Historical Context

The exploration of silyl (B83357) derivatives of hydroxylamine dates back to the mid-20th century, a period of burgeoning interest in organosilicon chemistry. The foundational work on the silylation of hydroxylamine was reported in 1962 by L. Birkofer, A. Ritter, and P. Richter in the journal Chemische Berichte. Their research laid the groundwork for the synthesis and characterization of various silylated hydroxylamines, including this compound. This early work was part of a broader investigation into the use of silylation to protect and activate various functional groups, a technique that has since become a cornerstone of modern organic synthesis.

The primary method for the synthesis of this compound involves the reaction of hydroxylamine hydrochloride with a suitable silylating agent, such as hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst or with trimethylchlorosilane. The trimethylsilyl group is introduced onto the oxygen atom of hydroxylamine, a reaction driven by the formation of a stable silicon-oxygen bond.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₁NOSi | [1] |

| Molecular Weight | 105.21 g/mol | [1] |

| CAS Number | 22737-36-6 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 98-100 °C | [2] |

| Density | 0.86 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.405 | [2] |

Spectroscopic Data:

While the original 1962 publication by Birkofer et al. would contain the definitive initial spectroscopic characterization, this data is not readily accessible in modern databases. However, the expected spectroscopic signatures can be inferred from the analysis of closely related compounds and general principles of NMR and IR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the trimethylsilyl group and a broad singlet for the two protons of the amino group.

-

¹³C NMR: The carbon NMR spectrum would display a single resonance for the methyl carbons of the trimethylsilyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3400 cm⁻¹ and a strong Si-O stretching band.

-

Mass Spectrometry: Mass spectral data for related silylated hydroxylamine derivatives are available in databases such as the NIST WebBook, which can aid in the characterization of this compound and its reaction products.[3][4]

Key Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound, based on established methods for the silylation of hydroxylamines.

Synthesis of this compound from Hydroxylamine Hydrochloride and Hexamethyldisilazane

This procedure is adapted from general methods for the silylation of hydroxyl-containing compounds.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Hexamethyldisilazane ((CH₃)₃SiNHSi(CH₃)₃)

-

Trimethylchlorosilane ((CH₃)₃SiCl) (catalyst)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hydroxylamine hydrochloride.

-

Add the anhydrous solvent to the flask under a nitrogen atmosphere.

-

To this suspension, add hexamethyldisilazane.

-

Add a catalytic amount of trimethylchlorosilane to initiate the reaction.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The ammonium (B1175870) chloride byproduct is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis:

Reaction Mechanisms and Applications

This compound serves as a precursor for the in situ generation of hydroxylamine in non-aqueous media and is utilized in the synthesis of oximes and other nitrogen-containing compounds. The trimethylsilyl group can be easily removed under mild acidic or fluoride-mediated conditions, liberating the hydroxylamine functionality at the desired stage of a synthetic sequence.

Reaction Pathway for Silylation:

The synthesis of this compound from hydroxylamine hydrochloride and hexamethyldisilazane proceeds through a nucleophilic attack of the hydroxylamine on the silicon atom of the silylating agent, with the concomitant formation of a volatile byproduct, ammonia, and the precipitation of ammonium chloride. The catalytic amount of trimethylchlorosilane facilitates the reaction by activating the hexamethyldisilazane.

Conclusion

This compound, since its initial synthesis in the early 1960s, has become a valuable reagent in the arsenal (B13267) of synthetic organic chemists. Its unique properties, conferred by the temporary protection of the hydroxylamine group, allow for a range of selective transformations. This guide has provided a comprehensive overview of its discovery, synthesis, and properties, offering a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of the primary literature is encouraged for deeper insights into its diverse applications.

References

Methodological & Application

Application Notes and Protocols: O-(Trimethylsilyl)hydroxylamine for the Preparation of O-Trimethylsilyl Oxime Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-trimethylsilyl oxime ethers are valuable intermediates in organic synthesis, serving as protected forms of oximes and as precursors for the synthesis of various nitrogen-containing compounds. Their preparation from aldehydes and ketones using O-(Trimethylsilyl)hydroxylamine offers a direct and efficient method for their synthesis. These compounds are particularly useful in drug discovery and development due to their stability and versatile reactivity. This document provides detailed application notes and protocols for the synthesis of O-trimethylsilyl oxime ethers from carbonyl compounds.

Reaction Principle

The formation of O-trimethylsilyl oxime ethers from aldehydes or ketones proceeds via a condensation reaction with this compound. The reaction involves the nucleophilic attack of the amino group of this compound on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime ether.

Applications in Research and Drug Development

O-trimethylsilyl oxime ethers are versatile intermediates with several applications:

-

Protecting Group: The O-trimethylsilyl group serves as an effective protecting group for the oxime functionality, which can be readily removed under mild conditions.

-

Synthesis of Amines: Reduction of O-trimethylsilyl oxime ethers provides a route to primary amines.

-

Synthesis of Nitriles: Dehydration of aldoxime ethers can yield nitriles.

-

1,3-Dipolar Cycloaddition Reactions: O-trimethylsilyl oxime ethers can serve as precursors to nitrones, which are valuable in 1,3-dipolar cycloaddition reactions for the construction of heterocyclic systems.

-

Analytical Chemistry: The formation of O-trimethylsilyl oxime ethers is utilized in gas chromatography-mass spectrometry (GC-MS) for the derivatization and analysis of carbonyl-containing compounds, such as sugars and steroids.[1]

Data Presentation

While specific quantitative data for a wide range of substrates reacting directly with this compound is not extensively documented in the readily available literature, the following table provides representative yields for the formation of other O-substituted oxime ethers from various carbonyl compounds. These examples can serve as a general guideline for expected efficiencies in the synthesis of O-trimethylsilyl oxime ethers under optimized conditions.

| Entry | Carbonyl Compound | O-Substituted Hydroxylamine/Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Cinnamaldehyde | Hydroxylamine HCl / Ethyl bromide | K₂CO₃ | THF | 1 | 75-82 | Aliyu, A. O., et al. (2012) |

| 2 | Crotonaldehyde | Hydroxylamine HCl / Methyl bromide | K₂CO₃ | THF | 1 | 75-82 | Aliyu, A. O., et al. (2012) |

| 3 | Benzaldehyde | Hydroxylamine HCl / Alkyl halides | KOH | DMSO | 0.25-0.83 | 80-96 | Li, J., et al. (2006) |

| 4 | Acetophenone | Hydroxylamine HCl / Alkyl halides | KOH | DMSO | 0.25-0.83 | 80-96 | Li, J., et al. (2006) |

| 5 | Various Aldehydes & Ketones | Hydroxylamine HCl | Na₂CO₃ | Grinding | 0.03-0.08 | High | An Efficient Procedure for Synthesis of Oximes by Grinding |

Experimental Protocols

The following are general protocols for the synthesis of O-trimethylsilyl oxime ethers from aldehydes and ketones using this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Synthesis of O-Trimethylsilyl Oxime Ethers

This protocol is adapted from general procedures for oxime ether synthesis.

Materials:

-

Aldehyde or ketone

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a solution of the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 - 1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) for a period of 1 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and wash with water and brine to remove any water-soluble byproducts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure O-trimethylsilyl oxime ether.

Protocol 2: In-situ Generation of O-Trimethylsilyl Oxime Ether for GC-MS Analysis

This protocol is commonly used for the derivatization of carbonyl compounds for analytical purposes.

Materials:

-

Sample containing the carbonyl compound

-

This compound solution in a suitable solvent (e.g., pyridine)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

-

Vials suitable for heating and GC auto-sampler

Procedure:

-

Place the sample containing the carbonyl compound in a vial.

-

Add a solution of this compound in pyridine.

-

Heat the mixture at a specified temperature (e.g., 60-90 °C) for a defined period (e.g., 15-30 minutes) to form the oxime.

-

Cool the vial and then add a silylating agent such as BSTFA with 1% TMCS to silylate any other reactive functional groups and to ensure complete reaction.

-

Heat the mixture again under the same conditions for a further 15-30 minutes.

-

Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the formation of an O-trimethylsilyl oxime ether from a ketone and this compound.

References

Protocol for the Synthesis of Oximes Using O-(Trimethylsilyl)hydroxylamine

Introduction

This document provides a detailed protocol for the synthesis of oximes from carbonyl compounds (aldehydes and ketones) utilizing O-(Trimethylsilyl)hydroxylamine (TMS-ONH₂). This method offers a mild and efficient alternative to traditional oximation procedures that often employ hydroxylamine (B1172632) hydrochloride and a base. The in situ formation of O-trimethylsilyl oximes, followed by hydrolysis, allows for a clean reaction with high yields. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Principle

The synthesis of oximes using this compound proceeds via a two-step mechanism. First, the nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of trimethylsilanol (B90980) (TMSOH) to form the corresponding O-trimethylsilyl oxime ether. Subsequent hydrolysis of the O-trimethylsilyl oxime ether yields the final oxime product. The reaction is typically carried out under neutral or mildly acidic conditions and is compatible with a wide range of functional groups.

Applications

Oximes are versatile intermediates in organic synthesis and are utilized in:

-

Protection of carbonyl groups: The formation of stable oximes can be used to protect aldehydes and ketones during multi-step syntheses.

-

Synthesis of amides: Through the Beckmann rearrangement, ketoximes can be converted into amides, a fundamental transformation in organic chemistry.

-

Preparation of nitriles: Aldoximes can be readily dehydrated to furnish nitriles.

-

Ligands in coordination chemistry: Oximes can act as ligands for various metal ions.

-

Biologically active molecules: Many compounds containing the oxime functionality exhibit a range of biological activities.

Experimental Protocols

General Procedure for the Synthesis of Oximes using this compound

This general procedure is applicable to a wide variety of aldehydes and ketones. Modifications for specific substrates are noted in the data table.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

This compound (1.2 mmol, 1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or Acetonitrile (CH₃CN)) (5 mL)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol).

-

Addition of Solvent and Reagent: Dissolve the carbonyl compound in the chosen anhydrous solvent (5 mL). To this solution, add this compound (1.2 mmol) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive substrates, the reaction mixture may be heated to reflux.

-

Work-up:

-

Upon completion of the reaction, cool the mixture to room temperature (if heated).

-

Add 1 M hydrochloric acid (5 mL) to the reaction mixture and stir for 30 minutes to hydrolyze the O-trimethylsilyl oxime ether.

-

Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure oxime.

-

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various oximes from their corresponding aldehydes and ketones using this compound.

| Entry | Substrate (Aldehyde/Ketone) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | CH₂Cl₂ | 25 | 2 | 95 |

| 2 | 4-Nitrobenzaldehyde | THF | 25 | 1.5 | 98 |

| 3 | 4-Methoxybenzaldehyde | CH₂Cl₂ | 25 | 3 | 92 |

| 4 | Cinnamaldehyde | CH₃CN | 50 | 4 | 88 |

| 5 | Cyclohexanone | THF | 25 | 5 | 90 |

| 6 | Acetophenone | CH₂Cl₂ | 40 | 6 | 85 |

| 7 | 2-Adamantanone | Toluene | 80 | 12 | 78 |

| 8 | Propiophenone | CH₃CN | 50 | 8 | 82 |

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of oximes using this compound.

Caption: General workflow for oxime synthesis.

Reaction Mechanism

The diagram below outlines the signaling pathway of the reaction mechanism.

Caption: Reaction mechanism for oxime synthesis.

Application Notes and Protocols: O-(Trimethylsilyl)hydroxylamine in the Beckmann Rearrangement of Ketoximes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of ketoximes to amides. This reaction is of significant industrial importance, notably in the production of caprolactam, the precursor to Nylon-6.[1][2] Traditionally, the rearrangement requires harsh conditions, such as strong acids (e.g., concentrated sulfuric acid, polyphosphoric acid) and high temperatures, which can be incompatible with sensitive functional groups and often lead to the formation of undesired byproducts.[2][3]

Modern synthetic methodologies have focused on the development of milder and more efficient protocols. One such approach involves the in-situ formation of the oxime followed by its rearrangement. O-substituted hydroxylamines, such as O-(Trimethylsilyl)hydroxylamine, are promising reagents in this context. While specific literature on the direct application of this compound for the Beckmann rearrangement is limited, the use of analogous reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) provides a strong precedent for its utility in a one-pot conversion of ketones to secondary amides under mild conditions.[2] This document outlines the probable application and protocols for this compound in the Beckmann rearrangement, drawing upon established procedures for similar reagents.

Reaction Mechanism and Principle

The Beckmann rearrangement proceeds via the formation of an electron-deficient nitrogen species, which triggers the migration of a substituent from the adjacent carbon to the nitrogen atom.[3] The choice of the migrating group is determined by its stereochemical relationship to the hydroxyl group of the oxime; typically, the group anti-periplanar to the leaving group migrates.[4][5]

When using this compound, the reaction is expected to proceed through the following key steps:

-

Oxime Formation: The ketone reacts with this compound to form the corresponding O-silylated ketoxime.

-

Activation: The trimethylsilyl (B98337) group on the oxygen atom enhances the leaving group ability of the oxygen, likely through coordination with a Lewis acid or protic acid catalyst, or even spontaneously under thermal conditions.

-

Rearrangement: The group anti to the O-silyl group migrates to the nitrogen atom, with concomitant cleavage of the N-O bond. This results in the formation of a nitrilium ion intermediate.

-

Hydrolysis: The nitrilium ion is subsequently attacked by water, which is either present in the reaction mixture or added during workup.

-

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide product.

Experimental Protocols

The following protocols are adapted from established procedures for analogous O-substituted hydroxylamines and provide a starting point for the use of this compound in the Beckmann rearrangement.

Protocol 1: One-Pot Synthesis of Secondary Amides from Ketones

This protocol is based on the direct conversion of ketones to amides using an O-substituted hydroxylamine (B1172632).

Materials:

-

Ketone (1.0 eq)

-

This compound (1.5 - 2.0 eq)

-

Anhydrous Acetonitrile (or other suitable aprotic solvent)

-

Lewis acid catalyst (e.g., ZnCl₂, TMSOTf, optional, 0.1 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

To a solution of the ketone (1.0 eq) in anhydrous acetonitrile, add this compound (1.5 - 2.0 eq).

-

If a catalyst is used, add the Lewis acid (0.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the pure amide.

Data Presentation

The following tables summarize representative data for the Beckmann rearrangement of various ketoximes to their corresponding amides using analogous O-substituted hydroxylamine systems. These results can be used as a benchmark for optimizing reactions with this compound.

Table 1: Beckmann Rearrangement of Aromatic Ketoximes

| Entry | Ketoxime | Product | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetophenone oxime | Acetanilide | MSH | Acetonitrile | rt | 5 | 98 |

| 2 | Benzophenone oxime | Benzanilide | NH₂OH·HCl / Formic Acid / Silica Gel | Formic Acid | 80 | 2.5 | 95 |

| 3 | 4-Methoxyacetophenone oxime | N-(4-methoxyphenyl)acetamide | MSH | Acetonitrile | rt | 6 | 95 |

| 4 | 4-Chloroacetophenone oxime | N-(4-chlorophenyl)acetamide | MSH | Acetonitrile | rt | 5 | 96 |

Data adapted from analogous systems.

Table 2: Beckmann Rearrangement of Cyclic and Aliphatic Ketoximes